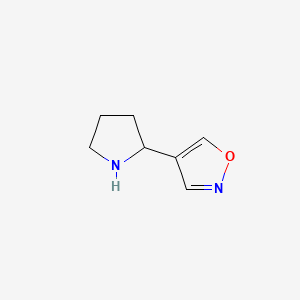
Isoxazole, 4-(2-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Isoxazole, 4-(2-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, which leads to the formation of isoxazole rings . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
化学反応の分析
Types of Reactions
Isoxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxazoles, while reduction reactions can produce various reduced forms of the isoxazole ring .
科学的研究の応用
Isoxazole, 4-(2-pyrrolidinyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of isoxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole, 4-(2-pyrrolidinyl)- is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4-pyrrolidin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-7(8-3-1)6-4-9-10-5-6/h4-5,7-8H,1-3H2 |
InChIキー |
LSJKPKKACLMJJD-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
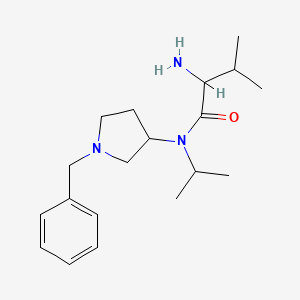

![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)

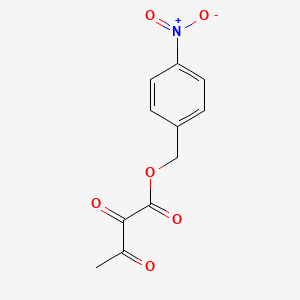
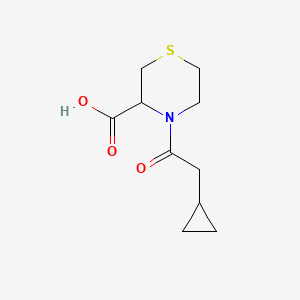
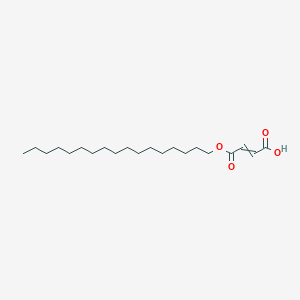
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)

